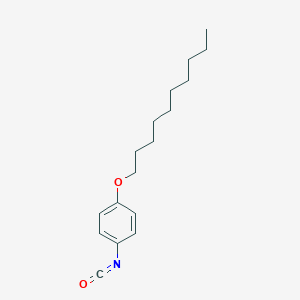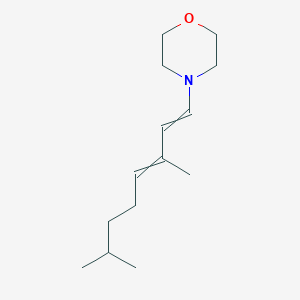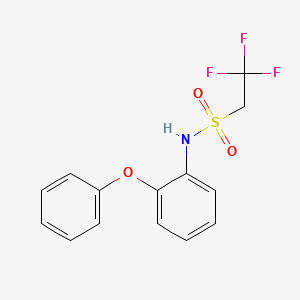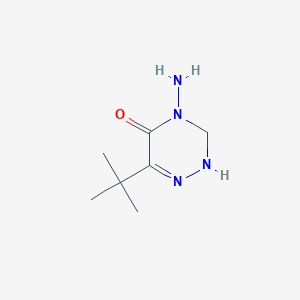
2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl-1-(phenylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl-1-(phenylamino)- is a heterocyclic compound that belongs to the pyrimidinethione family This compound is characterized by its unique structure, which includes a pyrimidine ring with a thione group and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl-1-(phenylamino)- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4,4,6-trimethyl-1,4-dihydropyrimidine-2-thiol with aniline in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl-1-(phenylamino)- can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The phenylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl-1-(phenylamino)- involves its interaction with specific molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the phenylamino group may interact with cellular receptors or signaling pathways, modulating biological responses.
Comparison with Similar Compounds
Similar Compounds
- 4,4,6-Trimethyl-1-(3-nitrophenyl)-1,4-dihydropyrimidine-2-thiol
- 4,4,6-Trimethyl-1-(3-nitrophenyl)-3,4-dihydro-2(1H)-pyrimidinethione
Uniqueness
2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl-1-(phenylamino)- is unique due to its specific substitution pattern and the presence of both a thione group and a phenylamino group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
55111-84-7 |
|---|---|
Molecular Formula |
C13H17N3S |
Molecular Weight |
247.36 g/mol |
IUPAC Name |
3-anilino-4,6,6-trimethyl-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C13H17N3S/c1-10-9-13(2,3)14-12(17)16(10)15-11-7-5-4-6-8-11/h4-9,15H,1-3H3,(H,14,17) |
InChI Key |
QKWLEXUYZVVVTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(NC(=S)N1NC2=CC=CC=C2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


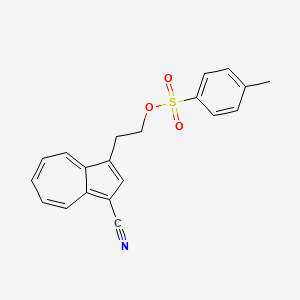
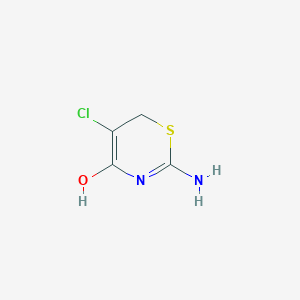
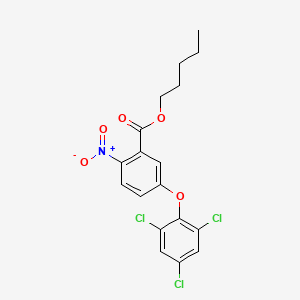

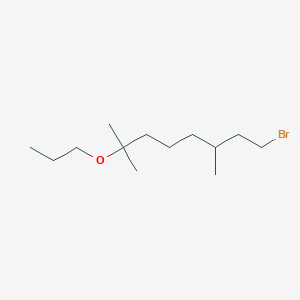
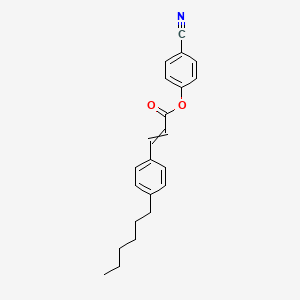
![Hydrazine, 1,1-bis[3,5-bis(1,1-dimethylethyl)phenyl]-](/img/structure/B14626814.png)
![2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1H-pyrrole](/img/structure/B14626821.png)
![N~1~,N~2~-Bis{[(2S)-pyrrolidin-2-yl]methyl}ethane-1,2-diamine](/img/structure/B14626827.png)
